molecular formula C26H38Cl2N6O5 B1436249 D-Val-Phe-Lys 4-nitroanilide dihydrochloride CAS No. 74551-31-8

D-Val-Phe-Lys 4-nitroanilide dihydrochloride

Cat. No. B1436249
CAS RN: 74551-31-8
M. Wt: 585.5 g/mol
InChI Key: YEBWLAGPKSITFL-ZBFJBHFYSA-N
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Description

D-Val-Phe-Lys 4-nitroanilide dihydrochloride is a compound with the molecular formula C26H36N6O5 2HCl and a molecular weight of 585.5 . It is used as a substrate to quantify and distinguish urokinase and tissue-type plasminogen activity . This substrate has a lower Km value than the standard D-Val-Leu-Lys-p-nitroanilide, but it also has a much higher Vmax/Km than most other substrates of this type, which makes it a much better substrate .


Molecular Structure Analysis

The molecular structure of D-Val-Phe-Lys 4-nitroanilide dihydrochloride is represented by the formula C26H36N6O5 2HCl . This indicates that the molecule contains 26 carbon atoms, 36 hydrogen atoms, 6 nitrogen atoms, 5 oxygen atoms, and 2 chlorine atoms .


Chemical Reactions Analysis

D-Val-Phe-Lys 4-nitroanilide dihydrochloride can be used as a substrate in enzymatic reactions involving urokinase and tissue-type plasminogen activators . The compound can also be used as a thrombin substrate at concentrations ranging from 110-289 μM and with a Kcat/Km value of 1.84 x 10^3 .


Physical And Chemical Properties Analysis

D-Val-Phe-Lys 4-nitroanilide dihydrochloride is a powder that is soluble in water (1 mg/ml), yielding a clear, colorless solution . Stock solutions of this product dissolved in water that had been adjusted to pH 4 with hydrochloric acid and stored at -20 °C, showed no hydrolysis after periods longer than 1 year .

Safety And Hazards

The compound is intended for laboratory use only and is not for drug, household, or other uses . As with all chemicals, it should be handled with care and appropriate safety measures should be taken during its use and storage.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O5.2ClH/c1-17(2)23(28)26(35)31-22(16-18-8-4-3-5-9-18)25(34)30-21(10-6-7-15-27)24(33)29-19-11-13-20(14-12-19)32(36)37;;/h3-5,8-9,11-14,17,21-23H,6-7,10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34)(H,31,35);2*1H/t21-,22-,23+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWLAGPKSITFL-ZBFJBHFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Val-Phe-Lys 4-nitroanilide dihydrochloride

CAS RN

74551-31-8
Record name D-Val-Phe-Lys p-Nitroanilide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Val-Phe-Lys 4-nitroanilide dihydrochloride
Reactant of Route 2
D-Val-Phe-Lys 4-nitroanilide dihydrochloride
Reactant of Route 3
D-Val-Phe-Lys 4-nitroanilide dihydrochloride
Reactant of Route 4
D-Val-Phe-Lys 4-nitroanilide dihydrochloride
Reactant of Route 5
D-Val-Phe-Lys 4-nitroanilide dihydrochloride
Reactant of Route 6
D-Val-Phe-Lys 4-nitroanilide dihydrochloride

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